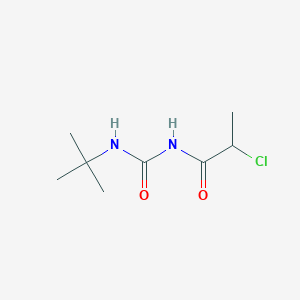

3-Tert-butyl-1-(2-chloropropanoyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

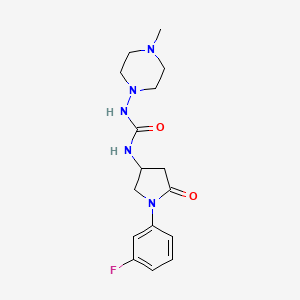

3-Tert-butyl-1-(2-chloropropanoyl)urea is a chemical compound with the IUPAC name N-(tert-butyl)-N’-(2-chloropropanoyl)urea . It has a molecular weight of 206.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.67 . More specific properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Research on compounds similar to 3-Tert-butyl-1-(2-chloropropanoyl)urea, such as 1-Aryl-3-(2-chloroethyl)ureas, has highlighted their cytotoxic and antineoplastic activities. Studies involving the disposition and metabolism of these molecules in mice have shown that they are widely distributed throughout the body, including the brain, and are extensively metabolized with less than 20% remaining unchanged in plasma after 1 hour. The metabolic pathways involve N-dealkylation and hydroxylation processes, indicating a complex interaction with the body's metabolic enzymes, particularly cytochrome P450. This suggests a potential for these compounds in cancer treatment due to their cytotoxic effects not being related to DNA alkylation, unlike their parent molecules (Maurizis et al., 1998).

Synthetic Applications

The Curtius rearrangement, involving the transformation of aromatic carboxylic acids to protected anilines and aromatic ureas, represents another application area. This chemical reaction is essential for synthesizing various aniline derivatives, showcasing the versatility of urea derivatives in organic synthesis. The process is compatible with a wide range of functional groups, enabling the synthesis of compounds with diverse biological and pharmacological activities (Lebel & Leogane, 2006).

Environmental and Analytical Chemistry

Urea derivatives, including those similar to this compound, have been investigated for their environmental impact, particularly as antifouling agents in marine environments. Analytical methods have been developed for the determination of these compounds and their degradation products in marine sediments, highlighting their persistence and potential ecological impacts. Such studies underscore the importance of monitoring and regulating the use of urea derivatives in marine coatings to prevent adverse environmental effects (Gatidou et al., 2004).

Antineoplastic Potential

The antineoplastic potential of 1-Aryl-3-(2-chloroethyl)urea derivatives has been explored, with some derivatives exhibiting significant cytotoxicity against cancer cell lines. These compounds have shown promise in extending the survival time of mice with leukemia tumors, highlighting their potential for cancer treatment. Such studies contribute to the understanding of the mechanism of action of these compounds and their potential therapeutic applications (Lacroix et al., 1988).

Safety and Hazards

Propiedades

IUPAC Name |

N-(tert-butylcarbamoyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIAQJPBFOSSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)NC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2702253.png)

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2702257.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)

![methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate](/img/structure/B2702260.png)

![N-(2,3-dimethoxyphenyl)-4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2702266.png)

![2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2702268.png)

![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2702269.png)

![2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2702273.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)